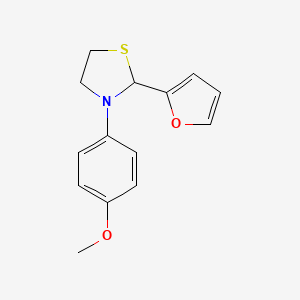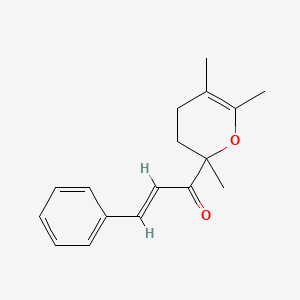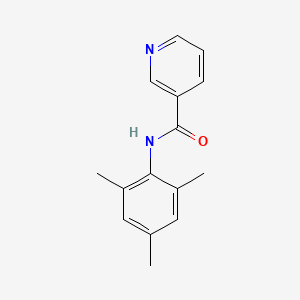
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine is not fully understood, but it is believed to act through a variety of mechanisms, including the inhibition of enzymes and the modulation of cellular signaling pathways. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, it has been shown to have high stability, making it a reliable compound for use in experiments. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, it could be studied for its potential use in agriculture and environmental science, particularly as a natural alternative to synthetic pesticides and fungicides. Finally, research could be conducted to develop new synthesis methods for the compound, which could help to increase its availability for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine can be achieved through a variety of methods, including the reaction of 2-furylcarbonyl chloride with 4-methoxyaniline in the presence of a base, such as triethylamine. Another method involves the reaction of 2-furylthiocyanate with 4-methoxyaniline in the presence of a base, such as sodium hydroxide. Both methods result in the formation of the desired compound with high yields.
Applications De Recherche Scientifique
2-(2-furyl)-3-(4-methoxyphenyl)-1,3-thiazolidine has been shown to have a variety of potential applications in scientific research. For example, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in agriculture and environmental science.
Propriétés
IUPAC Name |
2-(furan-2-yl)-3-(4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-16-12-6-4-11(5-7-12)15-8-10-18-14(15)13-3-2-9-17-13/h2-7,9,14H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBZBJLQWXQFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)


![4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)

![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)